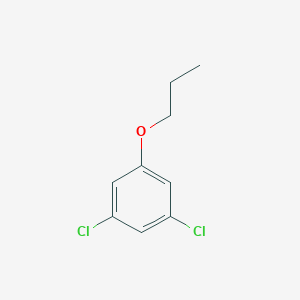

1,3-Dichloro-5-propoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dichloro-5-propoxybenzene is an organic compound belonging to the family of chlorobenzenes. It is a colorless to yellowish liquid with a molecular weight of 221.08 g/mol. This compound is known for its distinctive aromatic properties and is soluble in various organic solvents such as alcohols and ethers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with propyl alcohol in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 5-propoxybenzene. This process is carried out in the presence of a catalyst such as iron(III) chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction is conducted at elevated temperatures to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dichloro-5-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products

Substitution: Formation of 1,3-dihydroxy-5-propoxybenzene or 1,3-diamino-5-propoxybenzene.

Oxidation: Formation of 1,3-dichloro-5-propoxyquinone.

Reduction: Formation of 1,3-dichloro-5-propylbenzene or 1,3-dichloro-5-propoxycyclohexane.

Applications De Recherche Scientifique

1,3-Dichloro-5-propoxybenzene has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 1,3-Dichloro-5-propoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dichlorobenzene: A simpler analog without the propoxy group, used in similar applications but with different reactivity.

1,3,5-Trichlorobenzene: Contains an additional chlorine atom, leading to different chemical properties and applications.

1,3-Dichloro-5-methoxybenzene: Similar structure with a methoxy group instead of a propoxy group, used in different synthetic pathways.

Uniqueness

1,3-Dichloro-5-propoxybenzene is unique due to its specific substitution pattern and the presence of the propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic applications and research studies .

Activité Biologique

1,3-Dichloro-5-propoxybenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : The chlorine atoms can participate in nucleophilic substitution reactions, allowing the compound to bind to active sites on enzymes, potentially inhibiting their function.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Potential Anticancer Properties : Research indicates that this compound may have anticancer potential by affecting pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound has promising potential as an antimicrobial agent, particularly against fungal infections.

Case Study: Antifungal Activity

In a controlled laboratory setting, the antifungal properties of this compound were evaluated against Candida species. The study utilized disc diffusion methods to assess the zone of inhibition.

- Test Organisms : Candida albicans and Candida glabrata

- Results :

- C. albicans showed a zone of inhibition of 15 mm at a concentration of 100 µg/disc.

- C. glabrata exhibited a zone of inhibition of 12 mm at the same concentration.

These findings suggest that the compound may serve as a viable candidate for antifungal drug development.

Research Applications

This compound is not only significant for its biological activities but also serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Development : Used in synthesizing potential anti-inflammatory and anticancer agents.

- Agrochemicals : Investigated for its role in developing new agrochemical products due to its biological activity against plant pathogens .

- Chemical Probes : Employed in research to probe biological pathways involving nitroaromatic compounds.

Propriétés

IUPAC Name |

1,3-dichloro-5-propoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRUXLCKZCXLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611710 |

Source

|

| Record name | 1,3-Dichloro-5-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202656-18-5 |

Source

|

| Record name | 1,3-Dichloro-5-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.